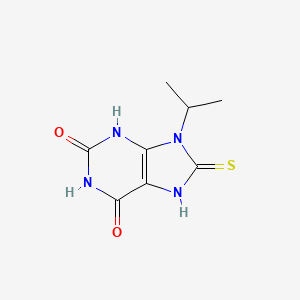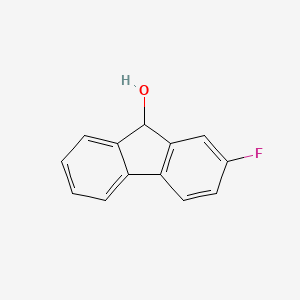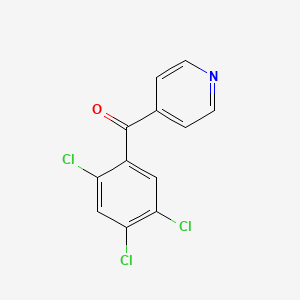
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a sulfanylidene group at the 8th position and a propan-2-yl group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione typically involves the introduction of the sulfanylidene and propan-2-yl groups onto the purine core. One common method involves the reaction of a suitable purine precursor with a sulfanylidene reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a different purine derivative.
Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high pressure and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce a purine derivative without the sulfanylidene group.
Wissenschaftliche Forschungsanwendungen
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthine: A purine derivative with similar structural features but without the sulfanylidene and propan-2-yl groups.
Caffeine: A well-known xanthine derivative with stimulant properties.
Theobromine: Another xanthine derivative found in cocoa and chocolate.
Uniqueness
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
7501-77-1 |
|---|---|
Molekularformel |
C8H10N4O2S |
Molekulargewicht |
226.26 g/mol |
IUPAC-Name |
9-propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2S/c1-3(2)12-5-4(9-8(12)15)6(13)11-7(14)10-5/h3H,1-2H3,(H,9,15)(H2,10,11,13,14) |
InChI-Schlüssel |
UEAPTZVVAQLIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C(=O)NC(=O)N2)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)




![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)




![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)


